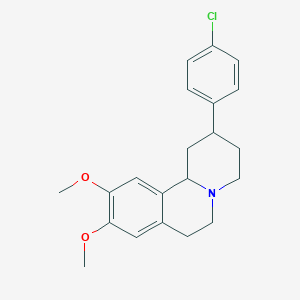
Quillifoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quillifoline is a natural alkaloid that is found in various plants, including the Quillaja saponaria tree. It has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. Quillifoline has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. In
作用机制
The mechanism of action of quillifoline is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis through the activation of caspases, which are enzymes that play a key role in the process of programmed cell death. Quillifoline has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
生化和生理效应
Quillifoline has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in the growth and proliferation of cancer cells. Quillifoline has also been found to induce the expression of certain genes that are involved in the process of programmed cell death.
实验室实验的优点和局限性
One of the advantages of using quillifoline in lab experiments is that it is a natural compound, which makes it less toxic and more environmentally friendly than synthetic compounds. However, one of the limitations of using quillifoline in lab experiments is that it is a relatively new compound, and more research needs to be done to fully understand its properties and potential applications.
未来方向
There are several future directions for the research on quillifoline. One direction is to further investigate its potential as a cancer treatment, particularly in combination with other drugs or therapies. Another direction is to explore its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research needs to be done to fully understand the mechanism of action of quillifoline and its effects on the human body.
合成方法
Quillifoline can be synthesized from the bark of the Quillaja saponaria tree. The bark is first extracted with a solvent to obtain a crude extract, which is then purified using various chromatographic techniques. The final product is obtained by recrystallization from a suitable solvent.
科学研究应用
Quillifoline has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Quillifoline has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer treatments.
属性
CAS 编号 |
15301-89-0 |
|---|---|
产品名称 |
Quillifoline |
分子式 |
C21H24ClNO2 |
分子量 |
357.9 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C21H24ClNO2/c1-24-20-12-16-8-10-23-9-7-15(14-3-5-17(22)6-4-14)11-19(23)18(16)13-21(20)25-2/h3-6,12-13,15,19H,7-11H2,1-2H3 |
InChI 键 |
GMZAHGCTRHHQKR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3CC(CCN3CCC2=C1)C4=CC=C(C=C4)Cl)OC |
规范 SMILES |
COC1=C(C=C2C3CC(CCN3CCC2=C1)C4=CC=C(C=C4)Cl)OC |
同义词 |
Quillifoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



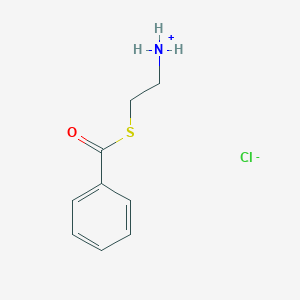
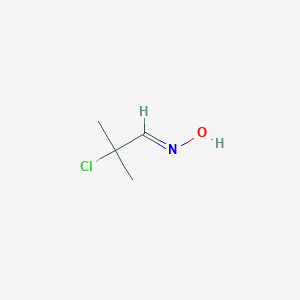
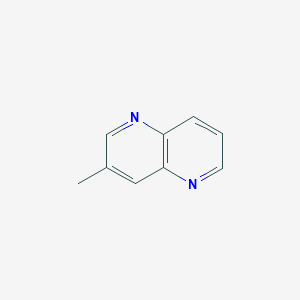
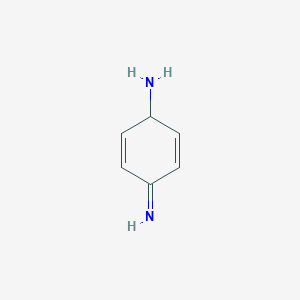
![(3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio](/img/structure/B103309.png)
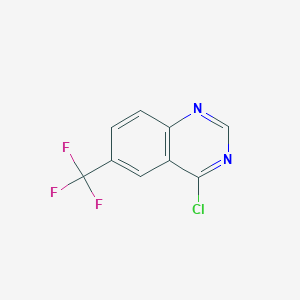
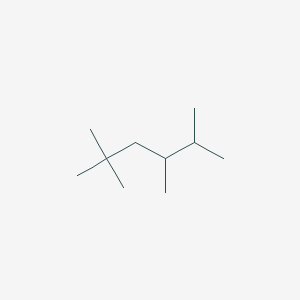
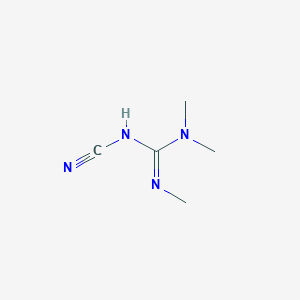
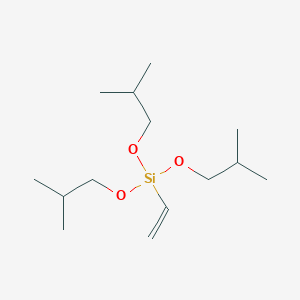
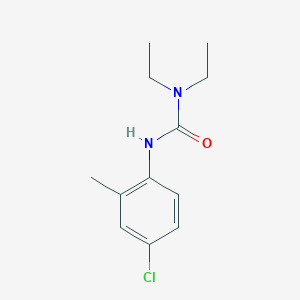
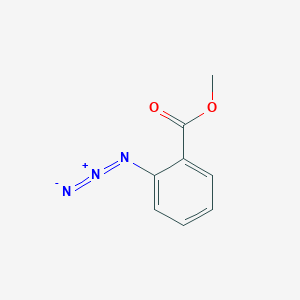
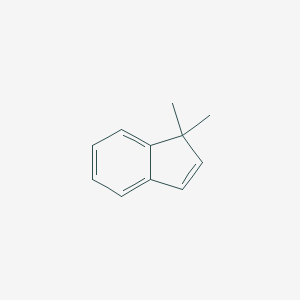
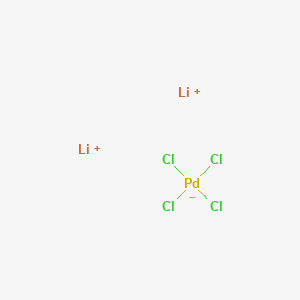
![Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-](/img/structure/B103323.png)